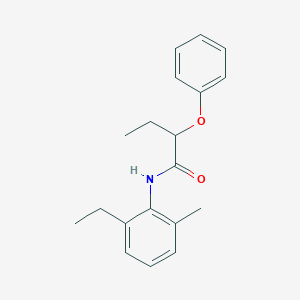
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine is its potential use in various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and determine its potential use in the treatment of various diseases. Another direction is to study its effects on neurodegenerative diseases and explore its potential use as a therapeutic agent. Additionally, further research can be conducted to improve the solubility of this compound, which may increase its potential use in various experiments.
Métodos De Síntesis
The synthesis of N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-aminopyrimidine in the presence of a base to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
|---|---|
Fórmula molecular |
C15H15N5 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-methyl-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-11-8-13(12-6-4-3-5-7-12)20(19-11)15-9-14(16-2)17-10-18-15/h3-10H,1-2H3,(H,16,17,18) |
Clave InChI |
HKZDGMHSXKWEHQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)NC |
SMILES canónico |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

